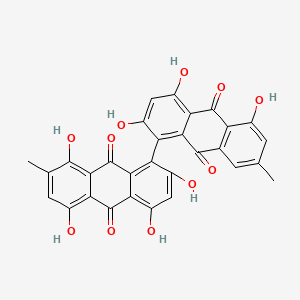![molecular formula C11H13NO3 B13836622 3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal](/img/structure/B13836622.png)
3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal is a compound with significant interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal typically involves the condensation of 3,4-dihydroxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability .
化学反应分析
Types of Reactions
3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenolic compounds .
科学研究应用
3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products.
作用机制
The mechanism of action of 3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate various signaling pathways involved in inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
3,4-Dihydroxycinnamaldehyde: Shares similar structural features but lacks the ethylamino group.
Caffeic Acid: Contains similar phenolic hydroxyl groups but differs in the overall structure.
Dihydroxyphenylalanine (DOPA): Similar in having dihydroxyphenyl groups but differs in the amino acid structure.
Uniqueness
3-[2-(3,4-Dihydroxyphenyl)ethylamino]prop-2-enal is unique due to its combination of phenolic hydroxyl groups and an ethylamino side chain, which imparts distinct chemical reactivity and biological activity compared to its analogs .
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
3-[2-(3,4-dihydroxyphenyl)ethylamino]prop-2-enal |
InChI |
InChI=1S/C11H13NO3/c13-7-1-5-12-6-4-9-2-3-10(14)11(15)8-9/h1-3,5,7-8,12,14-15H,4,6H2 |
InChI 键 |
AEFVCQJRSPYONO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCNC=CC=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



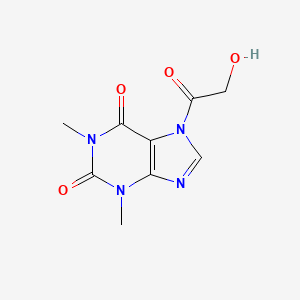
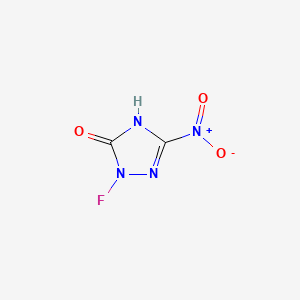
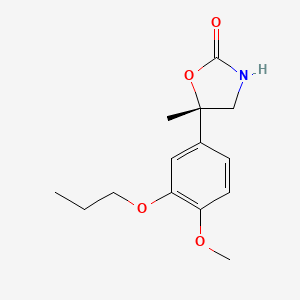
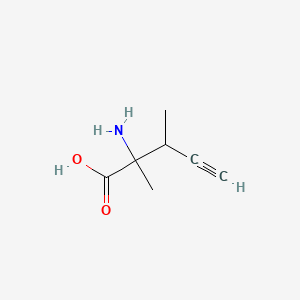
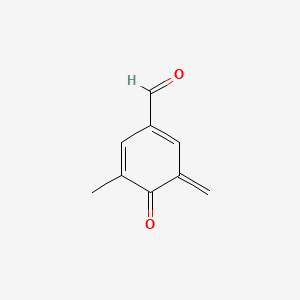
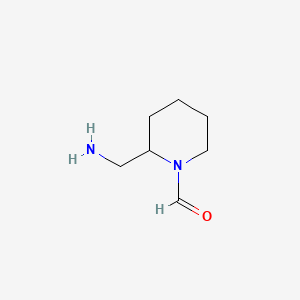
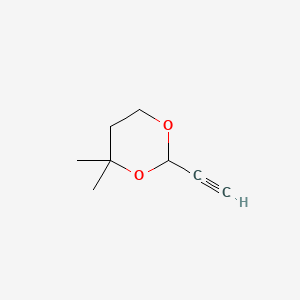
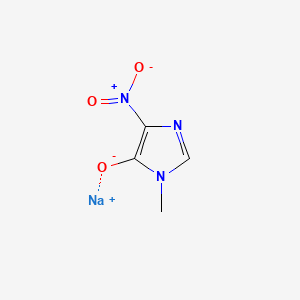
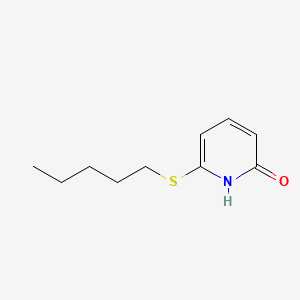
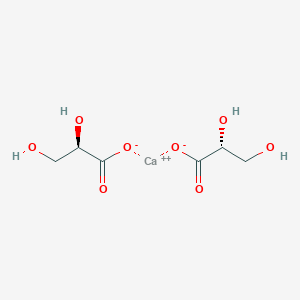
![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(methylaminomethyl)phenyl]borinic acid](/img/structure/B13836610.png)
![[(3S,3aR,4R,5R)-4-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-1a,5-dimethyl-6-oxo-2,3,3a,4,5,7b-hexahydronaphtho[1,2-b]oxiren-3-yl] 2,2-dimethylbutanoate](/img/structure/B13836627.png)
